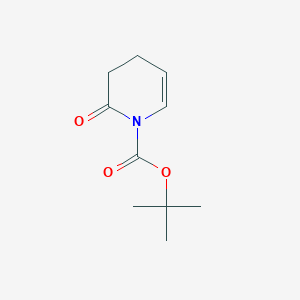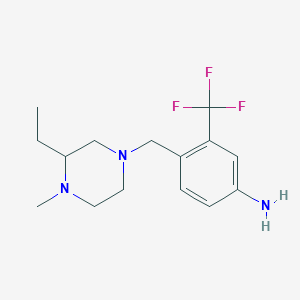
Bis(L-histidinato)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(L-histidinato)copper is a physiologically important compound, often referred to as Cu(L-His)₂. It is a coordination complex where copper(II) ions are chelated by two L-histidine molecules. This compound plays a significant role in biological systems, particularly in the transport and regulation of copper ions in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-histidinato)copper typically involves the reaction of copper(II) salts with L-histidine in an aqueous solution. The reaction is usually carried out at a neutral to slightly alkaline pH to ensure the deprotonation of the histidine amino group, which facilitates the coordination to the copper ion. The reaction can be represented as follows:
Cu2++2L-His→Cu(L-His)2
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Bis(L-histidinato)copper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the complex can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution Reactions: The histidine ligands can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by adding competing ligands such as EDTA or other amino acids.
Major Products
Oxidation-Reduction: The major products depend on the specific redox conditions but can include Cu(I) complexes or free copper ions.
Substitution: The products include new copper complexes with the substituting ligands.
Applications De Recherche Scientifique
Bis(L-histidinato)copper has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study copper coordination chemistry and redox behavior.
Biology: Investigated for its role in copper transport and metabolism in biological systems.
Medicine: Explored for potential therapeutic applications, including the treatment of copper-related disorders such as Menkes disease.
Industry: Utilized in the development of copper-based catalysts and materials.
Mécanisme D'action
The mechanism of action of Bis(L-histidinato)copper involves its ability to bind and transport copper ions. The L-histidine ligands provide a stable chelation environment, allowing the copper ion to participate in various biochemical processes. The complex can interact with proteins and enzymes, facilitating electron transfer and redox reactions essential for cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(L-cysteinato)copper: Another copper-amino acid complex with similar coordination properties.
Bis(L-methioninato)copper: A complex where copper is chelated by L-methionine, exhibiting different redox behavior.
Uniqueness
Bis(L-histidinato)copper is unique due to the specific coordination environment provided by L-histidine, which includes both imidazole and amino groups. This dual coordination mode offers enhanced stability and reactivity compared to other copper-amino acid complexes .
Propriétés
Formule moléculaire |
C12H14CuN6O4-2 |
|---|---|
Poids moléculaire |
369.82 g/mol |
Nom IUPAC |
copper;2-azanidyl-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H8N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5,7H,1H2,(H,8,9)(H,10,11);/q2*-1;+2/p-2 |
Clé InChI |
FRGUKNIQCSBUQK-UHFFFAOYSA-L |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)[O-])[NH-].C1=C(NC=N1)CC(C(=O)[O-])[NH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



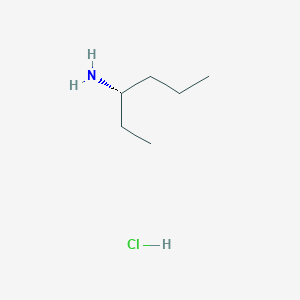

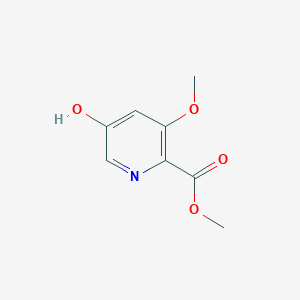

![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
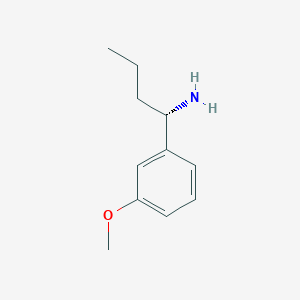
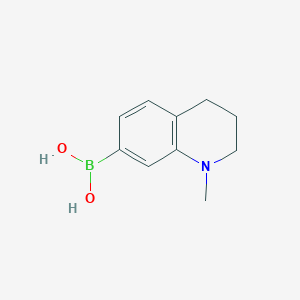
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
